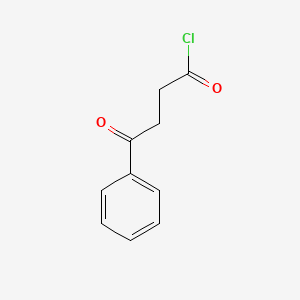4-Oxo-4-phenylbutanoyl chloride
CAS No.: 53917-82-1
Cat. No.: VC11686504
Molecular Formula: C10H9ClO2
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53917-82-1 |
|---|---|
| Molecular Formula | C10H9ClO2 |
| Molecular Weight | 196.63 g/mol |
| IUPAC Name | 4-oxo-4-phenylbutanoyl chloride |
| Standard InChI | InChI=1S/C10H9ClO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2 |
| Standard InChI Key | HPONNXGWYNYIIU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC(=O)Cl |
Introduction
Structural and Physicochemical Properties
4-Oxo-4-phenylbutanoyl chloride belongs to the acyl chloride family, featuring a phenyl group attached to a four-carbon chain terminating in a reactive chloride group. Its IUPAC name, 4-oxo-4-phenylbutanoyl chloride, reflects the ketone moiety at the fourth carbon and the acyl chloride functional group. Key physicochemical properties include:
The compound’s reactivity stems from the electrophilic acyl chloride group, which readily undergoes nucleophilic substitution reactions. Infrared (IR) spectroscopy confirms the presence of the carbonyl () stretch at 1799.6 cm⁻¹, characteristic of acid chlorides . Its low water solubility and high vapor pressure necessitate careful handling under anhydrous conditions .
Synthesis and Optimization
Conventional Synthesis Route
The synthesis of 4-oxo-4-phenylbutanoyl chloride typically involves a three-step process:
-
Oxidation of Benzaldehyde: Benzaldehyde is oxidized to benzoic acid using strong oxidizing agents like potassium permanganate.
-
Friedel-Crafts Acylation: Benzoic acid reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g., ) to form 4-oxo-4-phenylbutanoic acid.
-
Chlorination: The carboxylic acid group is converted to an acyl chloride using thionyl chloride () or oxalyl chloride () under reflux.
A patented method by Cortech, Inc. reports a 98.1% yield for a related compound, 4-phenylbutyryl chloride, using dichloromethane and oxalyl chloride at room temperature . This protocol minimizes side reactions and ensures high purity, making it adaptable to 4-oxo-4-phenylbutanoyl chloride synthesis .
Applications in Organic Synthesis
Pharmaceutical Intermediates
4-Oxo-4-phenylbutanoyl chloride is pivotal in synthesizing protease inhibitors and anticancer agents. For example, Chatterjee et al. (2007) utilized its derivatives to develop inhibitors targeting hepatitis C virus (HCV) NS3/4A protease, achieving nanomolar inhibitory concentrations . The acyl chloride’s reactivity enables efficient amide bond formation with amino acid residues, enhancing drug bioavailability .
Corrosion Inhibition
Alamiery et al. (2021) demonstrated that thiosemicarbazide derivatives of 4-oxo-4-phenylbutanoyl chloride exhibit 92.5% inhibition efficiency for mild steel in hydrochloric acid . The inhibitor adsorbs onto metal surfaces via physisorption, forming a protective layer that reduces corrosion rates . This application is critical for extending the lifespan of industrial infrastructure.
Biological Activity and Mechanism
The compound’s derivatives show promise as antimicrobial and enzyme-inhibiting agents. By reacting with nucleophilic sites on proteins, they disrupt microbial cell walls or enzymatic active sites. Comparative studies with analogs like 4-oxo-4-(4-methylphenyl)butanoyl chloride reveal that electron-withdrawing substituents on the phenyl ring enhance reactivity and bioactivity.
Recent Advances and Future Directions
Recent patents highlight its role in synthesizing light-sensitive polymers for 3D printing. Additionally, computational studies are optimizing its derivatives for targeted drug delivery systems. Future research should explore greener synthesis methods and scaled production techniques to meet industrial demand.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume